stannane CAS No. 22703-09-9](/img/structure/B14698211.png)
[(Ethoxycarbonothioyl)sulfanyl](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxycarbonothioyl)sulfanylstannane is an organotin compound that features a tin atom bonded to three phenyl groups and an ethoxycarbonothioylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with an ethoxycarbonothioylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include anhydrous ether or tetrahydrofuran (THF), and the reaction is often facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for (Ethoxycarbonothioyl)sulfanylstannane are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethoxycarbonothioyl)sulfanylstannane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form triphenyltin hydride, which is a useful reagent in organic synthesis.
Substitution: The ethoxycarbonothioylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethoxycarbonothioyl)sulfanylstannane include lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from reactions involving (Ethoxycarbonothioyl)sulfanylstannane depend on the specific reaction conditions and reagents used. For example, reduction with lithium aluminum hydride yields triphenyltin hydride, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Ethoxycarbonothioyl)sulfanylstannane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of various organic molecules, particularly in radical reactions and as a source of triphenyltin radicals.
Materials Science: It is used in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies:
Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Ethoxycarbonothioyl)sulfanylstannane involves the formation of reactive intermediates, such as triphenyltin radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the desired chemical transformations . The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Ethoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds, such as:
Triphenyltin hydride: A commonly used reagent in organic synthesis for radical reactions.
Triphenyltin chloride: Used as a precursor in the synthesis of various organotin compounds.
Triphenyltin acetate: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
(Ethoxycarbonothioyl)sulfanylstannane is unique due to the presence of the ethoxycarbonothioylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it a valuable reagent in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
22703-09-9 |
|---|---|
Molekularformel |
C21H20OS2Sn |
Molekulargewicht |
471.2 g/mol |
IUPAC-Name |
O-ethyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C3H6OS2.Sn/c3*1-2-4-6-5-3-1;1-2-4-3(5)6;/h3*1-5H;2H2,1H3,(H,5,6);/q;;;;+1/p-1 |
InChI-Schlüssel |
LGTFPEYQOVRIDQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


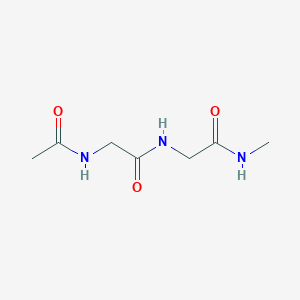
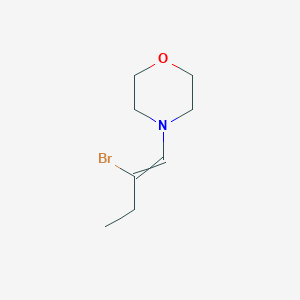
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
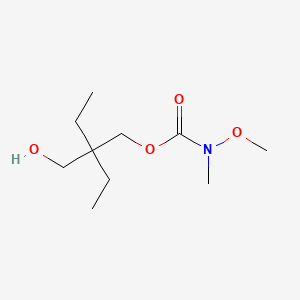
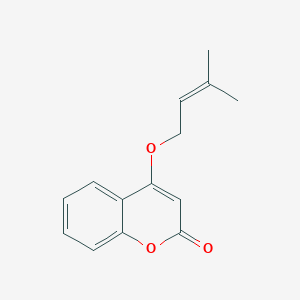
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
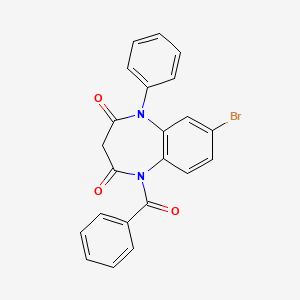
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)
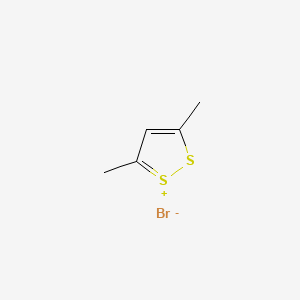
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)


